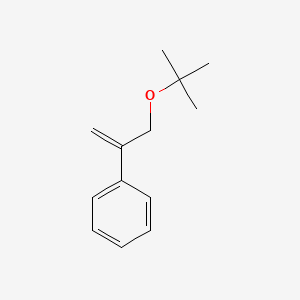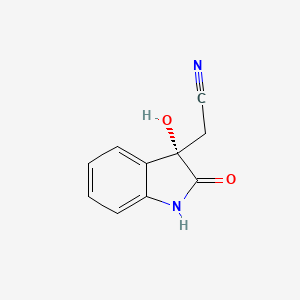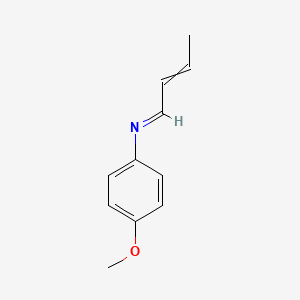![molecular formula C12H20N2S2 B14263135 2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine CAS No. 138939-22-7](/img/structure/B14263135.png)
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine is an organic compound characterized by the presence of two propan-2-ylsulfanyl groups attached to a benzene ring at the 2 and 5 positions, and two amine groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine can be achieved through the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines. This reaction typically occurs in pyridine at low temperatures (around 0°C) to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as m-chloroperoxybenzoic acid.
Substitution: The amine groups can participate in electrophilic aromatic substitution reactions, where they act as activating groups for further substitution on the benzene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and an electrophile such as bromine or nitric acid.
Major Products Formed
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products depend on the electrophile used, resulting in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine involves its interaction with various molecular targets. The sulfanyl groups can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The amine groups can participate in hydrogen bonding and other interactions with proteins and nucleic acids, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis[(methylsulfanyl)]benzene-1,4-diamine: Similar structure but with methyl groups instead of propan-2-yl groups.
2,5-Bis[(ethylsulfanyl)]benzene-1,4-diamine: Similar structure but with ethyl groups instead of propan-2-yl groups.
Uniqueness
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine is unique due to the presence of propan-2-yl groups, which can influence its chemical reactivity and physical properties. These groups may provide steric hindrance and affect the compound’s interactions with other molecules, making it distinct from its methyl and ethyl analogs.
Propiedades
| 138939-22-7 | |
Fórmula molecular |
C12H20N2S2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
2,5-bis(propan-2-ylsulfanyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2S2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,13-14H2,1-4H3 |
Clave InChI |
YFJVXJBYFNZPGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC(=C(C=C1N)SC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


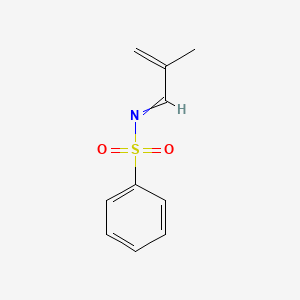
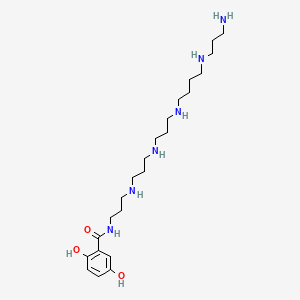
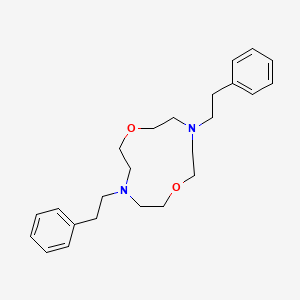
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/no-structure.png)
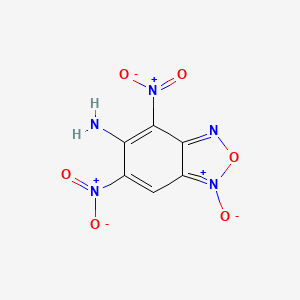
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
